![molecular formula C26H53N7O3 B2923646 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide) CAS No. 2112824-30-1](/img/structure/B2923646.png)
2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)
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Overview
Description
This compound is also known as Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate . It can be employed as a reactant to prepare Gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine), which is used as a contrast agent for magnetic resonance imaging (MRI) .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . The chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle have been the focus of research over the last two decades .Molecular Structure Analysis
The molecular weight of this compound is 514.71 . Its IUPAC name is tert-butyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate .Chemical Reactions Analysis
This compound has been used in various chemical reactions . For instance, it has been used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope .Physical And Chemical Properties Analysis
The physical form of this compound is a crystal or powder, and its color ranges from off-white to pale yellow . It has a molar refractivity of 150.84 and a molar volume of 530.7 m3/mol .Scientific Research Applications
Magnetic Resonance Imaging (MRI) Contrast Agents
This compound is structurally related to the well-known DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives, which are commonly used in MRI contrast agents . The tert-butyl groups in this compound can enhance the lipophilicity, potentially improving the relaxation properties of gadolinium complexes used in MRI contrast media. This could lead to better image contrast and resolution.
Fluorescent Probes for Bioimaging
The cyclen-based macrocyclic structure of the compound is conducive to forming complexes with lanthanide ions, such as europium and terbium . These complexes can exhibit strong fluorescence, making them suitable for use as fluorescent probes in bioimaging applications, where they can help in visualizing cellular structures and processes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (dota), are known to be used for radiolabeling of bioconjugates by chelating radioisotopes .
Mode of Action
Dota, a related compound, can be activated with n-hydroxysulfosuccinimidyl for conjugation with monoclonal antibodies in clinical radioimmunotherapy . It can form complexes with gadolinium for application as MRI contrast agents .
Biochemical Pathways
Metal complexes of dota-peptide conjugates can be used as therapeutic radiopharmaceuticals , suggesting that the compound may interact with specific biochemical pathways related to the targeted therapy.
Result of Action
The formation of highly fluorescent, oil-blind, and optically detectable complexes at the paper surface has been reported , indicating potential applications in fluorescence imaging.
Action Environment
The compound’s fluorescence detection capability is reported to be effective even in the presence of crude oil contamination , suggesting that it may be robust against certain environmental challenges.
properties
IUPAC Name |
2-[4,7-bis[2-(tert-butylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]-N-tert-butylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53N7O3/c1-24(2,3)28-21(34)18-31-12-10-27-11-13-32(19-22(35)29-25(4,5)6)15-17-33(16-14-31)20-23(36)30-26(7,8)9/h27H,10-20H2,1-9H3,(H,28,34)(H,29,35)(H,30,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWNSLRTSUUVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCNCCN(CCN(CC1)CC(=O)NC(C)(C)C)CC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide) |
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